molecular formula C14H17ClN2O B7511726 1-(2-Chlorophenyl)-4-cyclopropanecarbonylpiperazine

1-(2-Chlorophenyl)-4-cyclopropanecarbonylpiperazine

Cat. No. B7511726
M. Wt: 264.75 g/mol
InChI Key: HALIZLVAYZZAAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorophenyl)-4-cyclopropanecarbonylpiperazine, also known as CPP, is a chemical compound that has been extensively studied for its potential use in scientific research. CPP is a piperazine derivative that has been shown to have a wide range of biochemical and physiological effects. Additionally, we will explore potential future directions for CPP research.

Mechanism of Action

1-(2-Chlorophenyl)-4-cyclopropanecarbonylpiperazine is believed to act as a partial agonist at the 5-HT1A receptor. This means that it binds to the receptor and activates it, but to a lesser extent than a full agonist would. This partial activation can have a range of effects depending on the specific physiological process being studied.
Biochemical and Physiological Effects:
1-(2-Chlorophenyl)-4-cyclopropanecarbonylpiperazine has been shown to have a wide range of biochemical and physiological effects. Some of the most notable effects include the modulation of neurotransmitter release, the regulation of blood pressure, and the modulation of pain perception. Additionally, 1-(2-Chlorophenyl)-4-cyclopropanecarbonylpiperazine has been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 1-(2-Chlorophenyl)-4-cyclopropanecarbonylpiperazine in lab experiments is its high affinity for the serotonin 5-HT1A receptor. This makes it a useful tool for investigating the role of this receptor in various physiological processes. However, one limitation of using 1-(2-Chlorophenyl)-4-cyclopropanecarbonylpiperazine is its partial agonist activity. This can make it more difficult to interpret the results of experiments, as the effects of 1-(2-Chlorophenyl)-4-cyclopropanecarbonylpiperazine may be less pronounced than those of a full agonist.

Future Directions

There are several potential future directions for 1-(2-Chlorophenyl)-4-cyclopropanecarbonylpiperazine research. One area of interest is the development of more selective ligands for the serotonin 5-HT1A receptor. This could help to elucidate the specific physiological processes that are regulated by this receptor. Additionally, there is interest in investigating the potential therapeutic applications of 1-(2-Chlorophenyl)-4-cyclopropanecarbonylpiperazine and other 5-HT1A receptor ligands, particularly in the treatment of anxiety and depression.
Conclusion:
In conclusion, 1-(2-Chlorophenyl)-4-cyclopropanecarbonylpiperazine is a chemical compound that has been extensively studied for its potential use in scientific research. Its high affinity for the serotonin 5-HT1A receptor makes it a useful tool for investigating the role of this receptor in various physiological processes. While there are some limitations to using 1-(2-Chlorophenyl)-4-cyclopropanecarbonylpiperazine in lab experiments, it remains a valuable tool for researchers in this field. With continued research, 1-(2-Chlorophenyl)-4-cyclopropanecarbonylpiperazine and other 5-HT1A receptor ligands may hold promise for the development of new treatments for anxiety and depression.

Synthesis Methods

The synthesis of 1-(2-Chlorophenyl)-4-cyclopropanecarbonylpiperazine is a complex process that involves several steps. The first step is the reaction of 2-chlorophenylhydrazine with cyclopropanecarbonyl chloride to form 1-(2-chlorophenyl)-4-cyclopropanecarbonylhydrazine. This intermediate is then reacted with piperazine to produce 1-(2-Chlorophenyl)-4-cyclopropanecarbonylpiperazine. The overall yield of this process is approximately 50%.

Scientific Research Applications

1-(2-Chlorophenyl)-4-cyclopropanecarbonylpiperazine has been extensively studied for its potential use in scientific research. One of the primary applications of 1-(2-Chlorophenyl)-4-cyclopropanecarbonylpiperazine is as a tool for studying the function of the serotonin 5-HT1A receptor. 1-(2-Chlorophenyl)-4-cyclopropanecarbonylpiperazine has been shown to bind to this receptor with high affinity, making it a useful tool for investigating the role of this receptor in various physiological processes.

properties

IUPAC Name

[4-(2-chlorophenyl)piperazin-1-yl]-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O/c15-12-3-1-2-4-13(12)16-7-9-17(10-8-16)14(18)11-5-6-11/h1-4,11H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALIZLVAYZZAAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-4-cyclopropanecarbonylpiperazine

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